Introduction: The 4,5,6,7-Tetrahydro-1H-indole Scaffold in Medicinal Chemistry
Introduction: The 4,5,6,7-Tetrahydro-1H-indole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid (CAS 1369146-64-4)
Executive Summary: This document provides a comprehensive technical overview of 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid (CAS 1369146-64-4), a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The guide details its physicochemical properties, proposes a robust synthetic pathway, outlines protocols for its analytical characterization, and explores its potential therapeutic applications based on the established biological activity of the tetrahydroindole scaffold. Safety, handling, and storage protocols are also addressed to ensure its proper use in a research setting. This guide is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs.[1][2] Its partially saturated analog, the 4,5,6,7-tetrahydro-1H-indole scaffold, retains key electronic features of the pyrrole ring while providing a three-dimensional cyclohexane moiety that can be strategically modified to optimize pharmacokinetic and pharmacodynamic properties.
Compounds incorporating the tetrahydroindole motif have demonstrated a wide range of pharmacological activities. This scaffold is a key structural element in drugs developed for conditions such as schizophrenia (e.g., the antipsychotic molindone) and anxiety.[3][4] Furthermore, research has identified derivatives with potent anti-inflammatory, antiproliferative, and antiviral properties.[5][6][7] Specifically, the 4,5,6,7-tetrahydro-1H-indole framework has been identified as a novel scaffold for developing anti-hepatitis C virus (HCV) agents.[5] The versatility and proven therapeutic relevance of this scaffold make 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid a valuable building block for the synthesis of new chemical entities in drug discovery programs.
Physicochemical and Structural Properties
4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid is a derivative of the indole heterocyclic system. The core structure consists of a pyrrole ring fused to a cyclohexane ring, with a carboxylic acid functional group at the 6-position.
Chemical Structure
Proposed Synthetic Protocol
Rationale: This multi-step synthesis begins with protecting the carboxylic acid of the starting material to prevent unwanted side reactions during the indole formation. The core indole structure is then formed via the Fischer synthesis. Finally, deprotection of the ester yields the target carboxylic acid.
Step 1: Esterification of 4-Oxocyclohexanecarboxylic acid
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Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol.
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Add a catalytic amount of sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-oxocyclohexanecarboxylate.
Step 2: Fischer Indole Synthesis
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To a solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq) in acetic acid, add phenylhydrazine (1.1 eq).
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Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by LC-MS.
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Upon completion, cool the mixture and pour it into ice water.
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Collect the resulting precipitate by filtration or extract the product with a suitable organic solvent.
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Purify the crude product by column chromatography on silica gel to obtain methyl 4,5,6,7-tetrahydro-1H-indole-6-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
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Dissolve the ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water. [8]2. Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for 6 hours or until the reaction is complete by TLC/LC-MS. [8]3. Concentrate the reaction mixture to remove the organic solvents. [8]4. Dissolve the residue in water and acidify with 1N HCl until the pH is ~2-3, causing the product to precipitate. [8]5. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid.
Spectroscopic and Chromatographic Characterization
To confirm the identity, purity, and structure of the synthesized compound, a combination of analytical techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and confirm the molecular structure.
Protocol:
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Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.
Expected Spectral Features:
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¹H NMR: Signals corresponding to the pyrrolic NH proton (typically a broad singlet), two protons on the pyrrole ring, aliphatic protons of the cyclohexane ring, and the carboxylic acid proton (a very broad singlet, may exchange with D₂O).
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¹³C NMR: Resonances for the nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >170 ppm), four sp² carbons of the pyrrole ring, and four sp³ carbons of the cyclohexane ring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the compound and assess its purity.
Protocol:
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Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
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Inject the solution into an LC-MS system equipped with a C18 column.
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Use a gradient elution method with mobile phases such as water and acetonitrile, both containing 0.1% formic acid.
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Monitor the eluent using a mass spectrometer in both positive and negative electrospray ionization (ESI) modes.
Expected Results:
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A major peak in the chromatogram corresponding to the product.
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In the mass spectrum, an ion corresponding to the protonated molecule [M+H]⁺ at m/z 166.08, or the deprotonated molecule [M-H]⁻ at m/z 164.07.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound with high accuracy.
Protocol:
-
Utilize the same column and mobile phase conditions as for LC-MS.
-
Monitor the eluent using a UV detector at a suitable wavelength (e.g., 220 nm and 254 nm).
-
The purity is calculated based on the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Potential Applications and Biological Activity Profile
The tetrahydroindole scaffold is a "privileged structure" in medicinal chemistry. Based on the activities of structurally related molecules, 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid is a promising candidate for exploration in several therapeutic areas:
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Antiproliferative Agents: Indole-6-carboxylic acid derivatives have been synthesized and evaluated as multi-target agents against cancer cell lines, targeting receptors like EGFR and VEGFR-2. [7]The title compound could serve as a key intermediate for developing novel kinase inhibitors.
-
Anti-inflammatory Agents: Structurally similar tetrahydroindazole-5-carboxylic acids have demonstrated significant anti-inflammatory activity in carrageenan-induced edema models in rats. [6]This suggests that the tetrahydroindole-6-carboxylic acid core may also possess anti-inflammatory properties.
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Antiviral Research: The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a novel starting point for developing direct-acting antivirals against the Hepatitis C Virus (HCV). [5]The carboxylic acid handle at the 6-position provides a convenient point for chemical modification to explore structure-activity relationships (SAR) in this area.
Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for CAS 1369146-64-4, data from structurally analogous compounds, such as 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, can provide guidance on potential hazards. [9]
Hazard Identification (based on analogs)
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [10]* Personal Protective Equipment:
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. [10][11]
Storage
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Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]* Keep away from strong oxidizing agents and strong acids. [10]* The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [10]
Conclusion
4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its structural features, rooted in the well-validated tetrahydroindole scaffold, make it an attractive starting point for research in oncology, inflammation, and virology. This guide provides the foundational knowledge—from its physicochemical properties and a plausible synthetic route to its analytical characterization and safe handling—necessary for its effective utilization in a modern research and development setting.
References
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Andreev, I. A., et al. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. RSC Advances, 2017. [Link]
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Abignente, E., et al. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Il Farmaco; edizione scientifica, 1982. [Link]
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ResearchGate. NMR spectral data for compounds 1 -4 and reference compounds. [Link]
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Horsten, T., & Dehaen, W. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 2021. [Link]
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